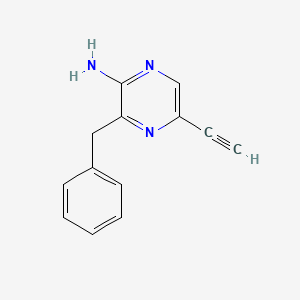
3-Benzyl-5-ethynylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-ethynylpyrazin-2-amine is an organic compound with the molecular formula C13H11N3 It is a derivative of pyrazine, featuring a benzyl group at the 3-position and an ethynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-ethynylpyrazin-2-amine typically involves the reaction of appropriate pyrazine derivatives with benzyl and ethynyl substituents. One common method includes the alkylation of 5-ethynylpyrazin-2-amine with benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
3-Benzyl-5-ethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-ethynylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzyl and ethynyl groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzylpyrazin-2-amine: Lacks the ethynyl group, which may affect its reactivity and biological activity.
5-Ethynylpyrazin-2-amine: Lacks the benzyl group, which may influence its binding properties and overall stability.
Uniqueness
3-Benzyl-5-ethynylpyrazin-2-amine is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-benzyl-5-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15) |
InChI Key |
TUIODYDYMUDNND-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)










![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
